Cyclohexanesulfonic acid, 1-(diethylamino)-
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Overview
Description
Cyclohexanesulfonic acid, 1-(diethylamino)- is a chemical compound with the molecular formula C10H21NO3S and a molecular weight of 235.34 g/mol . It is a solid compound that is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of cyclohexanesulfonic acid, 1-(diethylamino)- may involve large-scale sulfonation processes followed by amination. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanesulfonic acid, 1-(diethylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the cyclohexane ring.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized cyclohexane compounds .
Scientific Research Applications
Cyclohexanesulfonic acid, 1-(diethylamino)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanesulfonic acid, 1-(diethylamino)- involves its interaction with molecular targets through its functional groups. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonic acid group can engage in ionic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanesulfonic acid: Lacks the diethylamino group, resulting in different chemical properties and reactivity.
1-(Diethylamino)cyclopentanesulfonic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring, leading to variations in steric effects and reactivity.
4-(Diethylamino)phenylboronic acid: Contains a phenyl ring and boronic acid group, offering different reactivity and applications.
Uniqueness
Cyclohexanesulfonic acid, 1-(diethylamino)- is unique due to the presence of both the cyclohexane ring and the diethylamino group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
134870-93-2 |
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Molecular Formula |
C10H21NO3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-(diethylamino)cyclohexane-1-sulfonic acid |
InChI |
InChI=1S/C10H21NO3S/c1-3-11(4-2)10(15(12,13)14)8-6-5-7-9-10/h3-9H2,1-2H3,(H,12,13,14) |
InChI Key |
RTZAUHIGVYSSRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1(CCCCC1)S(=O)(=O)O |
Origin of Product |
United States |
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